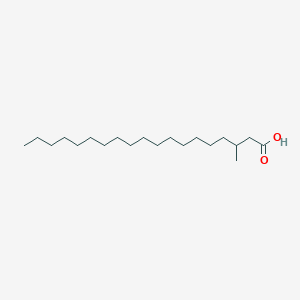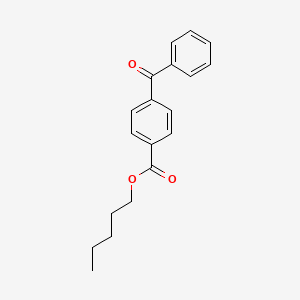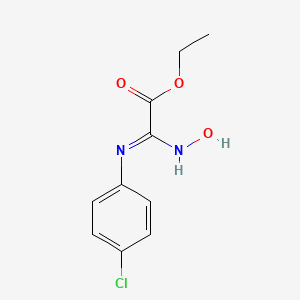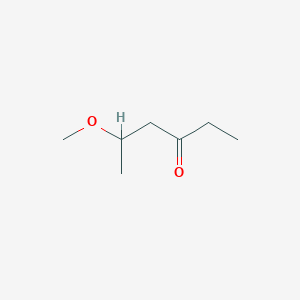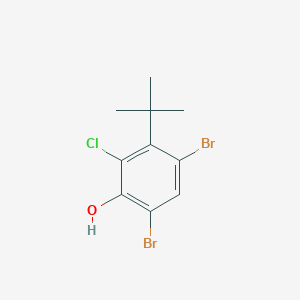![molecular formula C23H50N2O2 B14612257 2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol CAS No. 58293-44-0](/img/structure/B14612257.png)
2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol is a complex organic compound that belongs to the class of amino alcohols This compound features a unique structure with two octyl groups and two hydroxyethyl groups attached to a central propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol typically involves the reaction of octylamine with 3-chloropropanol, followed by the addition of 2-hydroxyethylamine. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The process can be summarized as follows:
Step 1: Octylamine reacts with 3-chloropropanol in the presence of a base to form 3-(octylamino)propanol.
Step 2: The intermediate 3-(octylamino)propanol is then reacted with 2-hydroxyethylamine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cell signaling and membrane interactions.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, the amino groups can form hydrogen bonds with proteins, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[3-[Bis(2-hydroxyethyl)amino]propyl-octadecylamino]ethanol
- 3-[Bis(2-hydroxyethyl)amino]propyl-triethoxysilane
Uniqueness
2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol is unique due to its specific combination of octyl and hydroxyethyl groups, which confer distinct physicochemical properties. This compound’s structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
58293-44-0 |
|---|---|
Molekularformel |
C23H50N2O2 |
Molekulargewicht |
386.7 g/mol |
IUPAC-Name |
2-[3-[2-hydroxyethyl(octyl)amino]propyl-octylamino]ethanol |
InChI |
InChI=1S/C23H50N2O2/c1-3-5-7-9-11-13-16-24(20-22-26)18-15-19-25(21-23-27)17-14-12-10-8-6-4-2/h26-27H,3-23H2,1-2H3 |
InChI-Schlüssel |
VJWNKZBMXNLXCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(CCCN(CCCCCCCC)CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


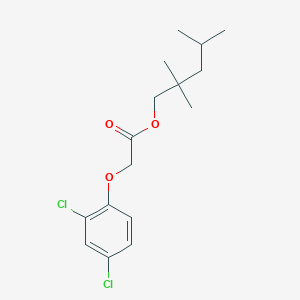
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14612192.png)

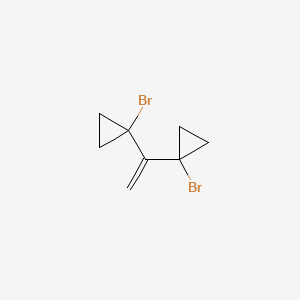
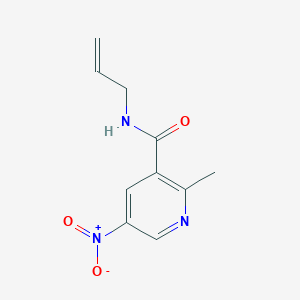
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea](/img/structure/B14612229.png)
